molecular formula C18H17ClN6O2S2 B2999897 N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105214-62-7

N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2999897
M. Wt: 448.94
InChI Key: JJRKKLVFSYIDOX-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic way of naming chemical substances and is based on their chemical structure.



Synthesis Analysis

The synthesis of a compound refers to the process or processes used to create the compound. This often involves multiple steps, each with its own set of reactants and conditions.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions.



Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity with other substances.


Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of novel thiazole and thiadiazole derivatives, including compounds similar in structure to the specified chemical, has been extensively studied. These compounds have been evaluated for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. For instance, derivatives have shown significant inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Effects

Thiazole derivatives have been synthesized and examined for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as Candida species and filamentous fungi. These substances have shown considerable antimicrobial effects, indicating their potential use in addressing foodborne and other microbial infections (Cankiliç & Yurttaş, 2017).

Anticancer Activity

Synthesis of 5-methyl-4-phenyl thiazole derivatives and their evaluation as anticancer agents have led to the identification of compounds with significant selectivity and potency against human lung adenocarcinoma cells, offering insights into the development of novel anticancer therapies (Evren et al., 2019).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less well-known compound, much of this information may not be available. In such cases, experimental studies or computational modeling may be needed to obtain this information.


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properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O2S2/c1-10-15(25-6-7-28-17(25)20-10)16-22-23-18(24(16)2)29-9-14(26)21-12-8-11(19)4-5-13(12)27-3/h4-8H,9H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRKKLVFSYIDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

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